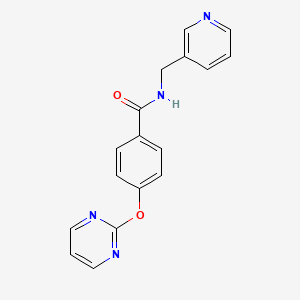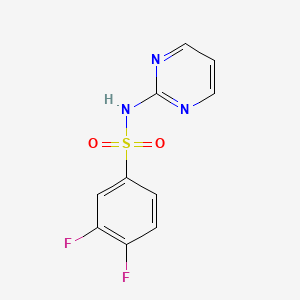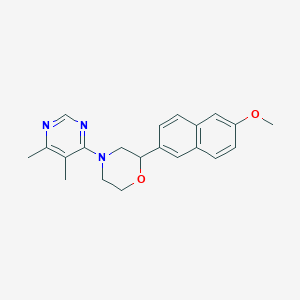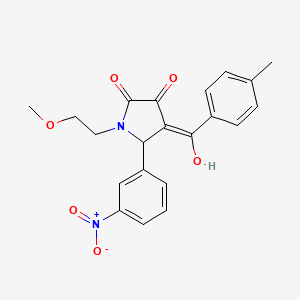
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various cells, including immune cells, and plays a crucial role in several physiological processes.
Mécanisme D'action
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide exerts its pharmacological effects by antagonizing the this compound receptor. The this compound receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the this compound receptor promotes the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound blocks the activation of the this compound receptor, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in preclinical models of neurodegenerative diseases. Furthermore, it has been shown to have analgesic effects by reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the this compound receptor, which allows for specific targeting of this receptor. Additionally, it has been shown to be effective in various preclinical models of disease, indicating its potential therapeutic value. However, one of the limitations is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Furthermore, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further investigated to determine its suitability for clinical use.
Orientations Futures
There are several future directions for the research on N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide. One of the directions is to investigate its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, its potential use in the treatment of cancer, particularly in combination with chemotherapy or immunotherapy, needs to be further explored. Furthermore, its pharmacokinetic properties need to be optimized to improve its efficacy and reduce potential side effects. Finally, the development of more potent and selective this compound receptor antagonists is needed to improve the therapeutic potential of this class of compounds.
Conclusion:
This compound is a potent this compound receptor antagonist that has shown significant potential for the treatment of various diseases. Its mechanism of action involves blocking the activation of the this compound receptor and reducing the release of pro-inflammatory cytokines. It has several advantages and limitations for lab experiments, and its future directions include investigating its potential use in the treatment of autoimmune disorders and cancer, optimizing its pharmacokinetic properties, and developing more potent and selective this compound receptor antagonists.
Méthodes De Synthèse
The synthesis method of N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide involves the condensation of 4-(2-pyrimidinyloxy)benzoic acid with 3-pyridinemethanol in the presence of a coupling agent. The reaction is carried out under an inert atmosphere and requires several purification steps to obtain the final product. The purity of the product is usually determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-4-(2-pyrimidinyloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects in various preclinical models. Additionally, it has been investigated for its potential use in the treatment of several diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(21-12-13-3-1-8-18-11-13)14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCQRFLSDRLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)

![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)

![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)
![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)
![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)
![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3-(4-piperidinylmethyl)benzamide](/img/structure/B5322497.png)